molecular formula C4H4N2O4 B2431001 1-Methoxyimidazolidine-2,4,5-trione CAS No. 339104-05-1

1-Methoxyimidazolidine-2,4,5-trione

Cat. No.: B2431001
CAS No.: 339104-05-1
M. Wt: 144.086
InChI Key: GZGAQRDVKFIVOQ-UHFFFAOYSA-N
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Description

1-Methoxyimidazolidine-2,4,5-trione is a chemical compound with the CAS Number: 339104-05-1 and a molecular weight of 144.09 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C4H4N2O4 . The InChI code for this compound is 1S/C4H4N2O4/c1-10-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9) .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its IUPAC name is 1-methoxy-2,4,5-imidazolidinetrione . The InChI key for this compound is GZGAQRDVKFIVOQ-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Reactions and Product Formation

  • Methylation Reactions : The methylation of certain imidazoles, including the production of 1-methylimidazolidine-2,4,5-trione, has been studied. These reactions involve weak bases and produce various products characterized using techniques like FT-IR, NMR, and X-ray diffraction (Lian et al., 2020).
  • Nitration and Oxidation : Research on the nitration of 1-methyl-2,4,5-triiodoimidazole shows that 1-methylimidazolidine-2,4,5-trione can form as a by-product. This process is significant in synthesizing various imidazole derivatives, which are crucial in energetic materials research (Lian et al., 2020).

Development of Biocidal Materials

  • Polymeric Biocides : Imidazolidin-4-one derivatives, including compounds related to 1-Methoxyimidazolidine-2,4,5-trione, have been used to develop novel N-halamine polymeric biocides. These biocides show antibacterial properties and are durable and refreshable with chlorine bleaching, indicating potential applications in health and sanitation industries (Sun et al., 2001).

Synthesis of Novel Compounds

  • Synthesis of Derivatives : Various studies focus on synthesizing novel compounds involving imidazolidine derivatives. For example, synthesizing Spiro[imidazolidine-4, 4'(1'H)-quinazoline]-2, 2', 5(3'H)-triones via 5-Hydroxyhydantoin derivatives has been explored (Yamagishi et al., 1991).
  • Antimicrobial Activity : Research has been conducted on synthesizing and evaluating the antimicrobial activity of novel barbituric acid and thiohydantoin derivatives of imidazo [2, 1-b][1,3,4] thiadiazoles, indicating potential applications in medical and pharmaceutical fields (Badige et al., 2009).

Pharmaceutical Research

  • Antineoplastic Agents : Research on the synthesis and activity of chromophore-modified antineoplastic imidazoacridinones suggests potential applications of related imidazolidine derivatives in cancer treatment (Cholody et al., 1992).
  • Aldose Reductase Inhibitors : Studies on 3-(Arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids as highly selective aldose reductase inhibitors highlight their potential in treating diabetic complications (Ishii et al., 1996).

Safety and Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1-Methoxyimidazolidine-2,4,5-trione are not available, the synthesis of imidazoles, a related class of compounds, is an active area of research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their diverse range of applications .

Properties

IUPAC Name

1-methoxyimidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4/c1-10-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGAQRDVKFIVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C(=O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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